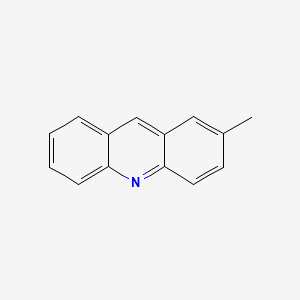

2-Methylacridine

Description

Historical Context of Acridine (B1665455) Chemistry in Scientific Research

The journey of acridine chemistry began in 1870 when Carl Gräbe and Heinrich Caro first isolated the parent compound, acridine, from coal tar. ontosight.ainih.gov Initially, acridine compounds were recognized for their utility as dyes and pigments. google.com The scientific community's interest in acridines intensified with the discovery of their antimicrobial properties in the early 20th century. ptfarm.pl A pivotal moment in acridine research came during World War II with the development of mepacrine, an acridine-based antimalarial drug, which became crucial due to the scarcity of quinine. nih.govptfarm.pl Following the war, the advent of other antibacterial agents temporarily shifted focus away from acridines. ptfarm.pl However, the rise of drug-resistant pathogens has led to a renewed and vigorous investigation into the therapeutic potential of acridine derivatives. ptfarm.pl

Foundational Research Trajectories of 2-Methylacridine Compounds

Initial research into this compound and its derivatives was primarily centered on their synthesis and the exploration of their basic chemical properties. Early synthetic routes often involved modifications of established methods for creating the acridine core, such as the Bernthsen and Ullmann syntheses, adapted for the introduction of a methyl group at the 2-position. nih.gov Foundational studies also began to explore the biological potential of these compounds, driven by the known bioactivity of the broader acridine family. A significant area of early investigation was the potential for these molecules to interact with DNA, a characteristic feature of many acridine derivatives. ontosight.ai This DNA-intercalating ability laid the groundwork for future research into their use as therapeutic agents. ontosight.ai

Current Research Landscape and Emerging Areas in this compound Studies

The contemporary research landscape for this compound is vibrant and expanding, with a primary focus on its application in medicinal chemistry. A substantial body of research is dedicated to the development of 2-methyl-9-substituted acridine derivatives as potential anticancer agents. mdpi.comresearchgate.netarabjchem.org These studies often involve the synthesis of novel derivatives and their evaluation for antiproliferative activity against various human cancer cell lines. mdpi.comcore.ac.uk

Another burgeoning area of research is the use of this compound and its derivatives as fluorescent probes in biological systems. ontosight.ainih.gov The inherent fluorescent properties of the acridine ring system, modulated by the methyl substituent, make these compounds valuable tools for imaging and studying cellular processes. ontosight.ainih.gov Research is also exploring their potential as antimicrobial and antifungal agents, revisiting the historical applications of acridines in the context of modern drug discovery. ontosight.ai

Interactive Data Tables

Spectroscopic Data of this compound and its Derivatives

| Compound | Spectroscopic Data | Source |

| This compound | ¹H NMR (400 MHz, CDCl₃): δ 8.58 (s, 1H), 8.21 (d, J = 9.2 Hz, 1H), 8.13 (d, J = 8.8 Hz, 1H), 7.97 – 7.89 (m, 1H), 7.76 – 7.70 (m, 1H), 7.69 – 7.66 (m, 1H), 7.59 (dd, J = 8.8, 2.0 Hz, 1H), 7.51 – 7.45 (m, 1H), 2.54 (s, 3H) ¹³C NMR (101 MHz, CDCl₃): δ 148.5, 148.0, 135.5, 134.9, 133.3, 129.8, 129.4, 129.0, 128.1, 126.7, 126.7, 126.2, 125.5, 21.8 | rsc.org |

| 2-Methyl-9-chloroacridine | ¹H NMR (CDCl₃): δ 2.49 (s, 3H, CH₃), 7.49–7.54 (m, 2H, ArH), 7.66–7.70 (m, 1H, ArH), 8.01 (s, 1H, ArH), 8.06–8.08 (d, 1H, ArH), 8.15–8.18 (d, 1H, ArH), 8.26–8.28 (d, 1H, ArH) | scialert.net |

| 9-(2'-Aminoanilino)-2-methyl acridine hydrochloride | ¹H NMR (DMSO-d₆): δ 2.40 (s, 3H, CH₃), 3.44 (s, 2H, NH₂), 6.87-6.91 (t, 1H, Ar-H), 6.98-6.99 (d, 1H, Ar-H), 7.25-7.31 (m, 3H, Ar-H), 7.68-7.70 (d, 1H, Ar-H), 7.78-7.82 (t, 1H, Ar-H), 8.11-8.13 (d, 1H, Ar-H), 8.17-8.24 (m, 3H, Ar-H), 10.91 (s, 1H, NH), 14.68 (s, 1H, NH⁺) IR (KBr) cm⁻¹: 3749, 3420, 3305, 2865, 2364, 1628, 1582, 1548, 1509, 1453, 1367, 1325, 1264, 1158, 1037.1 | scialert.net |

Antiproliferative Activity of this compound Derivatives

| Compound | Cancer Cell Line | Activity (CTC₅₀ µg/ml) | Source |

| AS-2 (a 2-methyl-9-substituted acridine) | A-549 (Human, small cell lung carcinoma) | 187.5 | core.ac.uk |

| AS-2 (a 2-methyl-9-substituted acridine) | MCF-7 (Human, breast cancer) | 212.5 | core.ac.uk |

| AS-1 (a 2-methyl-9-substituted acridine) | A-549 (Human, small cell lung carcinoma) | 300 | core.ac.uk |

| AS-1 (a 2-methyl-9-substituted acridine) | MCF-7 (Human, breast cancer) | 237.5 | core.ac.uk |

| AS-5 (a 2-methyl-9-substituted acridine) | A-549 (Human, small cell lung carcinoma) | 262.5 | core.ac.uk |

| AS-5 (a 2-methyl-9-substituted acridine) | MCF-7 (Human, breast cancer) | 337.5 | core.ac.uk |

| 2-(this compound-9-yl)hexahydro-1H-isoindole-1,3(2H)-dione (3b) | NCl H-522 (Lung) | IC₅₀ 8.0 µM | researchgate.net |

| 2-(this compound-9-yl)isoquinoline-1,3(2H,4H)-dione (4b) | PA-1 (Ovary) | IC₅₀ 6.56 µM | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-methylacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-10-6-7-14-12(8-10)9-11-4-2-3-5-13(11)15-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZWBVZEZZJOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=CC=CC=C3N=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210193 | |

| Record name | 2-Methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-15-0 | |

| Record name | 2-Methylacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylacridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLACRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6R4PDB5HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Methylacridine and Its Derivatives

Classical Synthetic Approaches

Classical methods for the synthesis of the acridine (B1665455) ring system have been established for over a century and often involve the construction of the tricyclic core through intermolecular and intramolecular condensation and cyclization reactions. These foundational methods remain relevant for the synthesis of 2-methylacridine and its derivatives.

Nucleophilic Substitution Reactions in Acridine Synthesis

Nucleophilic substitution is a fundamental reaction in the synthesis of functionalized acridines. A key strategy involves the nucleophilic displacement of a leaving group on a pre-formed acridine ring. A common precursor for this approach is a 9-chloroacridine (B74977) derivative. For the synthesis of 2-methyl-9-substituted acridines, 2-methyl-9-chloroacridine is a versatile intermediate. This intermediate can be reacted with various nucleophiles, such as aromatic amines, to introduce a range of substituents at the 9-position.

For instance, 2-methyl-9-chloroacridine can be condensed with various aromatic amines to yield 2-methyl-9-anilinoacridine derivatives. This reaction typically proceeds by heating the reactants in a suitable solvent like methanol (B129727). The resulting 9-substituted aminoacridines are often isolated as their hydrochloride salts.

Condensation and Cyclization Protocols for Acridine Ring Formation

The construction of the acridine ring itself often relies on condensation and cyclization reactions. One of the most traditional methods is the Bernthsen acridine synthesis, which involves the condensation of a diarylamine with a carboxylic acid or its derivative in the presence of a dehydrating agent like zinc chloride at high temperatures. ptfarm.pl While effective, this method often requires harsh conditions.

A more contemporary approach to the synthesis of this compound involves the intramolecular cyclization of an o-arylaminophenyl Schiff base. In a patented method, an N-(2-(p-tolylamino)benzylidene)p-toluidine intermediate is cyclized in the presence of zinc chloride in tetrahydrofuran (B95107) at 80°C for 24 hours. This reaction proceeds via an intramolecular electrophilic attack on the electron-rich tolyl ring, followed by aromatization to yield this compound in good yield. google.com

Another classical approach is the Ullmann condensation, which is pivotal for preparing the necessary diarylamine precursors. For the synthesis of this compound, the key intermediate is 2-(p-tolylamino)benzoic acid. This is typically synthesized via an Ullmann condensation between o-chlorobenzoic acid and p-toluidine (B81030). The reaction is catalyzed by copper powder in a high-boiling solvent like isoamyl alcohol in the presence of a base such as potassium carbonate.

| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference |

| o-chlorobenzoic acid, p-toluidine | Copper powder, K₂CO₃ | Isoamyl alcohol, reflux | 2-(p-tolylamino)benzoic acid | 76% | |

| N-(2-(p-tolylamino)benzylidene)p-toluidine | ZnCl₂ | THF, 80°C, 24h | This compound | 76% | google.com |

Preparation of 2-Methyl-9-chloroacridine Precursors

The synthesis of 2-methyl-9-chloroacridine is a crucial step for accessing a variety of this compound derivatives through nucleophilic substitution. This precursor is typically prepared from 2-(p-tolylamino)benzoic acid. The cyclization and chlorination are achieved in a one-pot reaction by heating the diarylamine carboxylic acid with phosphorus oxychloride (POCl₃). Current time information in Bangalore, IN.nih.gov The phosphorus oxychloride serves as both the cyclizing agent and the source of chlorine. The reaction mixture is heated, and after completion, the excess POCl₃ is removed, and the product is precipitated by treatment with a base.

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 2-(p-tolylamino)benzoic acid | POCl₃ | Heat | 2-Methyl-9-chloroacridine | 82% | Current time information in Bangalore, IN.nih.gov |

Contemporary and Advanced Synthetic Strategies

Modern organic synthesis has introduced more efficient and milder methods for the construction of complex heterocyclic systems, including acridines. Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-C and C-N bonds, offering alternative pathways to the acridine core.

Metal-Catalyzed C-C and C-N Coupling Reactions

Palladium and copper-catalyzed reactions have revolutionized the synthesis of biaryls and N-heterocycles. These methods often proceed under milder conditions and with greater functional group tolerance compared to classical methods.

Copper-catalyzed reactions have been successfully applied to the synthesis of acridines. One such method involves the copper-catalyzed amination/annulation cascade between an arylboronic acid and an anthranil. In a specific example, this compound was synthesized from benzo[c]isoxazole and p-tolylboronic acid. The reaction is carried out in the presence of a copper(II) nitrate (B79036) catalyst in a mixture of DMF and TFE at 100°C, affording the product in a 74% yield. rsc.org

Another approach involves the reaction of o-aminoaryl ketones with arylboronic acids mediated by copper(II) trifluoroacetate. This method allows for the formation of the acridine ring through a relay reaction involving intermolecular Chan-Lam cross-coupling followed by an intramolecular Friedel-Crafts-type reaction. molaid.com A catalyst-free, thermo-promoted annulation of arylboronic acids with anthranils has also been reported to produce acridines, where 4-methylphenylboronic acid can be used to synthesize this compound.

| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference |

| Benzo[c]isoxazole, p-tolylboronic acid | Cu(NO₃)₂·3H₂O, HCl | DMF/TFE, 100°C, 12h | This compound | 74% | rsc.org |

| o-aminoaryl ketone, arylboronic acid | Cu(OTf)₂ | Heat | Acridine derivative | - | molaid.comjsynthchem.com |

Palladium-Catalyzed Approaches

Palladium-catalyzed reactions represent a cornerstone of modern organic synthesis, offering powerful and precise methods for forming carbon-carbon and carbon-heteroatom bonds. These approaches are highly applicable to the synthesis of complex aromatic systems like this compound and its derivatives. The functionalization often occurs through C-H activation, where a typically inert carbon-hydrogen bond is selectively cleaved and replaced.

The catalytic cycles in these reactions commonly involve transitions between Pd(0), Pd(II), and Pd(IV) oxidation states. nih.gov For instance, a Pd(II)/Pd(IV) cycle is often proposed for C(sp³)–H arylation. nih.gov The process can be facilitated by directing groups, which are functional groups within the substrate that coordinate to the palladium catalyst, guiding it to a specific C-H bond for activation. nih.gov Both monodentate and bidentate directing groups have been developed to control the regioselectivity of these transformations. nih.gov

While classical cross-coupling reactions are well-established, newer methods focus on direct C-H functionalization, which avoids the need for pre-functionalized starting materials. nih.gov An alternative to traditional reductive elimination, some palladium-catalyzed cyclizations can proceed through an oxidative addition step to form the final product, representing an uncommon mechanistic pathway. nih.gov Furthermore, advancements have led to the development of ligand-free palladium-catalyzed reactions, which can be performed under microwave irradiation, offering a combination of efficiency, speed, and simplified reaction conditions. rsc.org These powerful catalytic strategies provide a versatile platform for the synthesis and diversification of the this compound framework.

Microwave-Assisted Organic Synthesis of Acridine Frameworks

Microwave-Assisted Organic Synthesis (MAOS) has become an established technique in chemical laboratories, valued for its ability to dramatically accelerate reaction rates, often leading to higher yields and product purity compared to conventional heating methods. wiley.com This technology utilizes microwave irradiation to heat the reaction mixture directly and efficiently, a process known as dielectric heating. wiley.comat.ua The advantages of MAOS include significant reductions in reaction times (from hours to minutes), lower energy consumption, and cleaner reaction profiles, positioning it as an important tool in green chemistry. ijnrd.org

The application of microwave energy is particularly effective for the synthesis of heterocyclic compounds, including the acridine skeleton. Classical methods for acridine synthesis, such as the Bernthsen reaction, often require high temperatures and long reaction times, leading to low yields. MAOS provides a compelling alternative to these harsh conditions. For example, the condensation of 9-aminoacridine (B1665356) derivatives with anhydrides can be carried out in a microwave reactor. bilkent.edu.tr In one specific instance, irradiating a mixture of 9-amino-3-methylacridine and phthalic anhydride (B1165640) at 120 °C resulted in the formation of the desired product in 92% yield after just 10 minutes. bilkent.edu.tr This demonstrates the significant potential of microwave-assisted methods to efficiently construct and functionalize acridine frameworks.

One-Pot and Multicomponent Reaction Sequences

One-pot syntheses and multicomponent reactions (MCRs) are highly efficient chemical strategies that combine multiple reaction steps into a single procedure without isolating intermediate compounds. journalspub.comnih.gov This approach aligns with the principles of green chemistry by minimizing solvent usage, reducing purification steps, and improving atom economy. journalspub.comnih.gov MCRs, which involve the simultaneous reaction of three or more starting materials, are particularly powerful for rapidly generating molecular complexity and constructing diverse libraries of heterocyclic compounds. journalspub.comrsc.org

These methodologies have been successfully applied to the synthesis of acridine frameworks. For example, acridine derivatives have been synthesized via MCRs involving starting materials like dimedone, vinyl acetate, and ammonia. researchgate.net In a notable application that also leverages microwave assistance, acridine derivatives were produced from the reaction of a Schiff's base with dimedone under microwave irradiation, demonstrating the synergy between these modern synthetic techniques. researchgate.net Such one-pot sequences, which may involve a series of transformations like Michael additions, cyclizations, and eliminations within a single vessel, offer a streamlined and versatile route to complex molecules like this compound and its analogs. nih.gov

Solid-Phase Synthesis Techniques for Derivative Libraries

Solid-phase synthesis is a powerful technique that facilitates the rapid preparation of large numbers of compounds, known as chemical libraries. This methodology is particularly valuable in drug discovery and materials science for screening and identifying molecules with desired properties. The core principle involves attaching a starting molecule to an insoluble solid support (a resin), performing a series of chemical reactions on it, and then cleaving the final product from the support. The modular character of this approach allows for the systematic and often automated construction of diverse derivatives. researchgate.net

This technique has been applied to the synthesis of acridine derivatives to explore their biological activities. While specific examples detailing the solid-phase synthesis of this compound are not prominent, the methodology has been successfully used for closely related analogs like 5-methylacridine-4-carboxamide derivatives. researchgate.net In these syntheses, a core structure like 5-methylacridine-4-carboxylic (B1253512) acid is coupled to amino acids or other building blocks that are assembled on the solid support. This strategy allows for the creation of oligomeric structures containing multiple acridine units, enabling the systematic study of structure-activity relationships. researchgate.net The application of solid-phase methods provides an efficient pathway to generate libraries of structurally modified acridine analogs for further investigation.

Catalyst-Free Thermally Promoted Annulation Reactions

In the pursuit of more sustainable and atom-economical synthetic methods, catalyst-free reactions have garnered significant interest. Thermally promoted annulation reactions provide a direct route to cyclic compounds by forming new rings through heat-induced cyclization, avoiding the need for metal catalysts or other additives.

An efficient catalyst-free protocol has been developed for the synthesis of the acridine scaffold. researchgate.netresearchgate.net This method involves the thermal annulation of arylboronic acids with anthranils. researchgate.netresearchgate.net The reaction proceeds at high temperatures and is valued for its operational simplicity and good tolerance of various functional groups, making it a robust platform for generating diverse acridine derivatives. researchgate.netresearchgate.net This approach offers an efficient and environmentally cleaner alternative to traditional metal-catalyzed methods for constructing the core acridine ring system.

Synthesis of Structurally Modified this compound Analogs

Construction of 9-Substituted this compound Derivatives

A primary strategy for synthesizing analogs of this compound involves the introduction of various substituents at the 9-position. This is typically achieved through a two-step sequence starting from readily available materials.

The first step is the synthesis of the key intermediate, 2-methyl-9-chloroacridine. core.ac.uk This is accomplished through the cyclization of 2-(p-tolylamino) benzoic acid, which itself can be prepared from the reaction of o-chlorobenzoic acid and p-toluidine. core.ac.uk The treatment of 2-(p-tolylamino) benzoic acid with a dehydrating and chlorinating agent, such as phosphorus oxychloride (POCl₃), induces cyclization and furnishes 2-methyl-9-chloroacridine. core.ac.uk

The second step involves the nucleophilic substitution of the highly reactive chlorine atom at the 9-position. The 9-chloroacridine intermediate is reacted with a variety of nucleophiles, most commonly primary or secondary amines, to yield a diverse array of 9-substituted this compound derivatives. core.ac.uk For example, refluxing 2-methyl-9-chloroacridine with various aromatic amines in a solvent like methanol yields the corresponding 9-amino-substituted products. core.ac.ukscialert.net A specific reported synthesis involves the reaction with o-phenylenediamine (B120857) in dry methanol to produce 9-(2'-Aminoanilino)-2-methyl acridine hydrochloride in 76% yield. scialert.net Similarly, reaction with p-toluidine affords 2-Methyl-9-[(4'-methyl)phenylamino]acridine hydrochloride in 88% yield. core.ac.uk This versatile two-step process provides reliable access to a wide range of 9-substituted this compound analogs for further study.

Hybrid Molecule Synthesis (e.g., Acridine-Cyclic Imides)

The development of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, is a prominent strategy in medicinal chemistry. This approach aims to create synergistic effects, enhance biological activity, or overcome resistance mechanisms. The acridine nucleus, known for its diverse biological properties, is a popular scaffold for such hybridization. nih.gov One notable class of these hybrids involves the fusion of an acridine moiety with a cyclic imide structure. nih.gov

The synthesis of this compound-cyclic imide hybrids has been achieved through the condensation of 9-amino-2-methylacridine with various cyclic anhydrides. researchgate.netbilkent.edu.tr For instance, reacting 9-amino-2-methylacridine with anhydrides like hexahydroisobenzofuran-1,3-dione or isochroman-1,3-dione under microwave irradiation has proven to be an effective method for producing the corresponding imide derivatives in good yields. researchgate.net These reactions typically involve the formation of an intermediate amic acid, which then cyclizes to the final imide product.

Research has demonstrated that these hybrid molecules exhibit significant potential as anticancer agents. nih.govresearchgate.net Specific derivatives of this compound linked to cyclic imides have been screened against various human cancer cell lines, with some compounds showing notable inhibitory activity. researchgate.net For example, 2-(this compound-9-yl)hexahydro-1H-isoindole-1,3(2H)-dione was identified as having good anticancer activity against the lung cancer cell line NCl H-522, while 2-(this compound-9-yl)isoquinoline-1,3(2H,4H)-dione showed promising activity against the ovary cancer cell line PA-1. researchgate.net

Table 1: Examples of Synthesized this compound-Cyclic Imide Hybrids and Their Anticancer Activity researchgate.net

| Compound Name | Anhydride Reactant | Cancer Cell Line | IC50 (µM) |

| 2-(this compound-9-yl)hexahydro-1H-isoindole-1,3(2H)-dione | hexahydroisobenzofuran-1,3-dione | Lung (NCl H-522) | 8.0 |

| 2-(this compound-9-yl)isoquinoline-1,3(2H,4H)-dione | isochroman-1,3-dione | Ovary (PA-1) | 6.56 |

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Functionalization at Peripheral Positions

While the C9 position of the acridine ring is the most frequently modified site due to its high reactivity, functionalization at the peripheral carbon atoms (positions 1, 3, 4, 5, 6, 7, and 8) offers a pathway to novel derivatives with unique properties. oup.comresearchgate.net Such modifications can significantly alter the electronic, steric, and lipophilic characteristics of the molecule, influencing its biological interactions. oup.com

An unconventional method for peripheral functionalization involves the biomimetic oxidation of the acridine core. mdpi.com Using an iron porphyrin catalyst and hydrogen peroxide as a green oxidant, acridine has been oxidized to form mono- and di-oxides on the peripheral ring, such as 1:2-epoxy-1,2-dihydroacridine and anti-1:2,3:4-diepoxy-1,2,3,4-tetrahydroacridine. mdpi.com This catalytic system allows for the direct epoxidation of the aromatic ring, a reaction that is largely unexplored in organic synthesis and provides a new route for creating functionalized acridines. mdpi.com

Another approach to peripheral functionalization is demonstrated by the Pfitzinger reaction, which can be used to synthesize acridine derivatives with substituents on the outer rings. For example, new 1,3-dihydroxyacridine-9-carboxylic acids, including a 2-methyl derivative, have been obtained from the reaction of isatin (B1672199) derivatives with methylphloroglucinol. scribd.com This method directly introduces hydroxyl groups at the C1 and C3 positions, adjacent to the existing methyl group at C2. scribd.com

Table 2: Examples of Peripheral Functionalization Reactions on the Acridine Ring

| Reaction Type | Reagents/Catalyst | Resulting Functional Groups/Structures | Reference |

| Biomimetic Oxidation | Iron Porphyrin, H₂O₂ | 1,2-Epoxy and 1,2,3,4-Diepoxy | mdpi.com |

| Pfitzinger Reaction | Isatin derivatives, Methylphloroglucinol | 1,3-Dihydroxy | scribd.com |

| Hydrogenation | [RuH₂(η⁴-C₁₄H₁₁N){P(C₆H₁₁)₃}₂] | 1,2,3,4,5,6,7,8-Octahydro derivative | researchgate.net |

Spectroscopic and Structural Characterization of 2 Methylacridine Systems

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The primary vibrational modes expected for 2-Methylacridine include:

Aromatic C-H Stretching: These vibrations typically occur in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl group (CH₃) will exhibit symmetric and asymmetric stretching vibrations, generally found in the 2975-2850 cm⁻¹ range.

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the acridine (B1665455) heterocyclic rings are expected in the 1625-1475 cm⁻¹ region. These bands are characteristic of the acridine skeletal framework. researchgate.net

In-Plane Bending: Aromatic C-H in-plane bending and CH₃ symmetric and asymmetric bending vibrations are found in the 1500-1000 cm⁻¹ range.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations are particularly informative for substituted benzenes and heterocyclic systems, occurring below 900 cm⁻¹. For the parent acridine molecule, a strong band corresponding to C-H out-of-plane bending is observed around 732 cm⁻¹. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Structural Unit |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Acridine Ring System |

| Aliphatic C-H Stretch | 2975 - 2850 | Methyl Group |

| C=C / C=N Ring Stretch | 1625 - 1475 | Acridine Skeletal Framework |

| C-H Out-of-Plane Bend | < 900 | Acridine Ring System |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light resulting from interaction with a molecule's vibrations. For a molecule to be Raman active, the vibration must induce a change in its polarizability. Acridine and its derivatives are known to produce strong Raman signals. rsc.org

Experimental Raman data for the parent acridine molecule reveals characteristic bands that are expected to be present in the spectrum of this compound. nih.gov The methyl substitution would likely introduce additional bands and cause slight shifts in the bands of the acridine core.

| Reported Wavenumber (cm⁻¹) for Acridine | Vibrational Assignment |

|---|---|

| 1556 | Ring Stretching (ν(C-C)) |

| 1478 | Ring Stretching (ν(C-C)) |

| 1401 | Ring Stretching (ν(C-C)) |

| ~1010 | In-Plane C-H Bending |

| < 800 | Skeletal Vibrations / C-C Bending |

Data based on the parent acridine molecule. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. rsc.org This enhancement allows for the detection of very low concentrations of analyte. Acridine derivatives have been explored as SERS reporters, where their strong interaction with metal surfaces and favorable electronic properties lead to significant signal amplification. rsc.orgnih.gov While this highlights the suitability of the acridine framework for SERS studies, specific SERS spectral data for this compound itself is not detailed in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for each chemically non-equivalent proton. Based on the structure, one would anticipate a singlet for the methyl group, a singlet for the unique proton at position 9, and a complex series of multiplets in the aromatic region for the remaining seven protons. The deshielding effect of the aromatic rings and the nitrogen heteroatom will cause the ring protons to resonate at high chemical shifts (downfield).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| 2-CH₃ | ~2.5 | Singlet (s) | Typical range for a methyl group on an aromatic ring. |

| H9 | > 8.5 | Singlet (s) | Highly deshielded due to its position between two aromatic rings and adjacent to the nitrogen. |

| H1, H3, H4 | 7.5 - 8.2 | Multiplets (m) | Aromatic protons on the substituted ring. |

| H5, H6, H7, H8 | 7.5 - 8.3 | Multiplets (m) | Aromatic protons on the unsubstituted ring. |

Expected values based on general principles and data for related acridine structures.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum of this compound should display a signal for each of the 14 unique carbon atoms. The chemical shifts provide information about the electronic environment and hybridization of each carbon.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| 2-CH₃ | 20 - 25 | Aliphatic sp³ carbon. |

| Aromatic CH | 120 - 135 | Protonated sp² carbons of the rings. |

| Quaternary Carbons (C-C) | 135 - 145 | Non-protonated sp² carbons (e.g., C-2, C-9a, C-8a). |

| Quaternary Carbons (C-N) | ~148 - 150 | Non-protonated sp² carbons adjacent to nitrogen (e.g., C-4a, C-10a). |

Expected values based on general principles and data for related acridine structures.

Advanced NMR Techniques for Structural Elucidation

While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems. wikipedia.orgorganicchemistrydata.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. libretexts.org In this compound, COSY would reveal the connectivity between H5-H6-H7-H8 on the unsubstituted ring and H3-H4 on the substituted ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC (or HMQC) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.orgmdpi.com This allows for the direct assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). mdpi.com This is crucial for identifying and assigning quaternary (non-protonated) carbons and for piecing together molecular fragments. Key expected HMBC correlations for this compound would include:

A correlation from the methyl protons (2-CH₃) to the C2, C1, and C3 carbons, which would definitively confirm the methyl group's location.

Correlations from the H9 proton to the quaternary carbons C4a and C10a, and to the protonated carbons C1 and C8.

Correlations from H1 to C2, C3, and C9a.

These 2D NMR methods, used in combination, provide a robust and definitive pathway to the complete structural and spectral assignment of this compound. libretexts.orgacs.org

Electronic Absorption and Emission Spectroscopy

The electronic spectroscopy of acridine and its derivatives is fundamentally governed by the promotion of electrons from occupied molecular orbitals (typically π orbitals) to unoccupied anti-bonding orbitals (π* orbitals). These π → π* transitions give rise to characteristic absorption and emission spectra in the ultraviolet and visible regions, providing valuable insights into the electronic structure of the molecule. The position of the methyl group, as in this compound, can subtly influence these transitions through inductive and hyperconjugative effects, leading to shifts in the spectral bands compared to the parent acridine molecule.

The UV-Vis absorption spectrum of acridine-based systems is characterized by multiple bands in the UV-A and UV-B regions. These bands correspond to π → π* electronic transitions within the conjugated tricyclic aromatic system. Studies on closely related acridine derivatives show a typical absorption pattern featuring a strong band in the range of 250-260 nm and a series of weaker, structured bands at longer wavelengths, often between 320 and 450 nm. rsc.orgmdpi.com The high-energy band is a result of a strongly allowed π → π* transition, while the lower-energy bands are also due to π → π* transitions but are often less intense. rsc.org

For instance, theoretical calculations on acridine derivatives predict a strong absorption around 241-255 nm and a weaker absorption at longer wavelengths, such as 356-391 nm. rsc.org Experimental data for a 5-methylacridine derivative revealed multiple absorption maxima at 249 nm, 343 nm, 359 nm, and 385 nm. mdpi.com These findings suggest that this compound exhibits a similar absorption profile, defined by the electronic transitions of the core acridine chromophore. The exact positions of the absorption maxima (λmax) can be influenced by the solvent environment due to solvatochromic effects.

Table 1: Representative UV-Vis Absorption Maxima for Acridine Derivatives

| Compound Family | Absorption Maxima (λmax) | Transition Type | Reference |

|---|---|---|---|

| Acridine Derivatives | ~255 nm | π → π* | rsc.org |

| Acridine Derivatives | ~356 nm | π → π* | rsc.org |

| 5-Methylacridine Derivative | 249, 343, 359, 385 nm | π → π* | mdpi.com |

Upon absorption of UV radiation, excited this compound molecules can relax to the ground state via the emission of light, a process known as fluorescence. The resulting emission spectrum is typically a mirror image of the lowest-energy absorption band and is shifted to longer wavelengths (a phenomenon known as the Stokes shift). libretexts.org

The fluorescence properties are highly sensitive to the molecular structure and environment. For example, a synthesized 5-methylacridine derivative, when excited at 385 nm, displays a fluorescence emission maximum at 433 nm. mdpi.com The fluorescence quantum yield (ΦF), which quantifies the efficiency of the fluorescence process, is a critical parameter. It is defined as the ratio of photons emitted to photons absorbed. libretexts.org For the parent acridine compound, the quantum yield has been reported to be relatively low, around 0.03 in methanol (B129727). rsc.org However, substitutions on the acridine ring can significantly alter this value. The quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield under identical experimental conditions. edinst.com

Table 2: Illustrative Photoluminescence Data for Acridine Derivatives

| Compound | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| 5-Methylacridine Derivative | 385 nm | 433 nm | Not Reported | mdpi.com |

Time-resolved fluorescence spectroscopy is a powerful technique used to study the excited-state dynamics of fluorescent molecules. preprints.orgnih.gov It measures the decay of fluorescence intensity over time following excitation by a short pulse of light. This decay is typically characterized by the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. mdpi.comlibretexts.org

Fluorescence lifetimes for acridine derivatives typically fall within the nanosecond range. mdpi.com For instance, studies on specific acridine derivatives have reported multi-exponential decays with average lifetimes ranging from 0.85 ns to 1.46 ns. rsc.org The lifetime can be influenced by various factors, including the presence of quenchers, solvent polarity, and specific molecular interactions, such as binding to biological macromolecules like DNA. rsc.org The observation of multi-exponential decays often indicates the presence of multiple emissive species or different conformations of the fluorophore in its environment. This technique provides detailed information on molecular motion and interactions that occur on the nanosecond timescale. nih.gov

Fluorescence Emission Spectra and Quantum Yield Determinations

Mass Spectrometry for Molecular Identification (e.g., GC-MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

For this compound (C₁₄H₁₁N), the calculated monoisotopic mass is 193.0891 Da. In electron ionization mass spectrometry (EI-MS), the primary piece of information is the molecular ion peak (M⁺·), which corresponds to the intact molecule after the loss of one electron. As expected, the mass spectrum of this compound shows a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 193. rsc.org Another significant peak is observed at m/z 192, corresponding to the loss of a hydrogen atom, [M-H]⁺, which is a common fragmentation pathway for such aromatic systems. These characteristic peaks provide unambiguous confirmation of the compound's identity.

Table 3: Key GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₁N | rsc.org |

| Molecular Weight | 193.24 g/mol | rsc.org |

| Molecular Ion Peak (m/z) | 193 | rsc.org |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the packing of molecules in the crystal lattice.

While a specific crystal structure for this compound is not prominently available in open crystallographic databases, extensive studies on related acridine derivatives provide a clear picture of the expected structural features. rsc.org Analysis of acridine derivatives confirms the planarity of the tricyclic acridine core. In the solid state, these planar molecules tend to arrange in stacks, stabilized by π–π interactions between the aromatic rings of adjacent molecules. rsc.org For example, the crystal structure of a 4,5-bis N-heterocyclic carbene-tethered acridine complex revealed a packing arrangement where the distance between parallel acridine moieties was 3.74 Å. rsc.org Such interactions are crucial in defining the material's solid-state properties. A crystallographic analysis of this compound would be expected to reveal similar planar stacking, with the precise geometry and intermolecular distances influenced by the position of the methyl group.

Mechanistic Investigations of 2 Methylacridine Reactivity

Electron Transfer and Hydride Transfer Processes

The reactivity of acridine (B1665455) derivatives, including 2-methylacridine, is often centered around their ability to participate in electron and hydride transfer reactions. These processes are fundamental to their roles in various chemical and biological systems. The N-alkylation of the acridine core to form an acridinium (B8443388) salt significantly enhances its reactivity as an acceptor in these transfer reactions.

Hydride transfer reactions involving acridinium ions and NADH analogs, such as 10-methyl-9,10-dihydroacridine (AcrH₂), are pivotal in mimicking biological redox processes. The mechanism of this transfer can be complex and is highly dependent on the nature of the reactants and the reaction conditions.

Studies involving NADH analogs and various acceptors have elucidated that hydride transfer can proceed through several pathways. A key compound in these studies is 10-methyl-9,10-dihydroacridine, which serves as a model for NADH. When reacting with certain quinones, such as 1-(p-tolylsulfinyl)-2,5-benzoquinone (TolSQ), in the presence of protonated histidine, AcrH₂ participates in a direct, one-step hydride transfer. figshare.com This is evidenced by a significant deuterium (B1214612) kinetic isotope effect (KIE) when AcrH₂ is replaced by its deuterated counterpart, AcrD₂. figshare.com However, the mechanism can shift dramatically. For instance, when TolSQ is directly protonated, the reaction with AcrH₂ proceeds not by a direct hydride transfer, but via an initial electron transfer (ET) from AcrH₂ to the protonated quinone. figshare.com This forms the AcrH₂ radical cation, which has been detected using stopped-flow techniques. figshare.com

The presence of metal ions like Sc³⁺ can also introduce mechanistic complexity. In the reaction between AcrH₂ and TolSQ, the rate of hydride transfer is accelerated by Sc³⁺. researchgate.net Interestingly, the kinetic behavior differs between the hydrogen and deuterium analogs in the presence of the scandium ion, suggesting a delicate balance between different mechanistic pathways influenced by the metal ion. researchgate.net

Electron transfer (ET) is a fundamental step that often initiates or constitutes a key part of the redox reactions of acridine derivatives. numberanalytics.combyjus.com These reactions involve a species losing electrons (oxidation) and another gaining them (reduction). webassign.net The mechanism can be classified as either outer-sphere, where electrons transfer without direct bonding between reactants, or inner-sphere, where a bridging ligand connects the redox centers. numberanalytics.comlibretexts.org

The reaction of 10-methyl-9,10-dihydroacridine (AcrH₂) with a Ni(IV) complex provides a clear example of an ET-initiated process. nih.gov The hydride transfer from AcrH₂ to the nickel complex proceeds through a rate-determining electron transfer step, followed by rapid proton transfer (PT) and another electron transfer. nih.gov This ET-first mechanism is characterized by the absence of a significant kinetic isotope effect (kH/kD ≈ 1.0), indicating that the C-H bond is not broken in the rate-limiting step. nih.gov In contrast, when the same NADH analog reacts with a Ni(III) complex, the mechanism shifts away from a simple ET pathway. nih.gov

The driving force for ET reactions is a critical factor. numberanalytics.com Acid promotion can significantly accelerate ET pathways. In the case of hydride transfer from NADH analogs to non-heme oxoiron(IV) complexes, the presence of perchloric acid facilitates an electron-transfer pathway, allowing for the direct spectroscopic detection of the resulting radical cations of the NADH analogs. researchgate.net

Proton-coupled electron transfer (PCET) represents a crucial mechanistic alternative to sequential ET/PT or direct hydride transfer. nih.govwikipedia.org In a concerted PCET (or CPET) mechanism, an electron and a proton are transferred in a single, concerted elementary step from a donor to an acceptor. wikipedia.orgresearchgate.net This pathway can be thermodynamically more favorable than stepwise mechanisms, especially when the intermediates of the stepwise paths are high in energy. nih.govwikipedia.org

The reaction between 10-methyl-9,10-dihydroacridine (AcrH₂) and a Ni(III) complex illustrates a concerted PCET process. nih.gov Unlike the reaction with the Ni(IV) complex which proceeds via ET, the reaction with the Ni(III) complex is much slower and proceeds via a concerted PCET. nih.gov This is strongly supported by a large deuterium kinetic isotope effect (kH/kD = 7.0), which is characteristic of a reaction where the C-H bond is broken in the rate-determining step. nih.gov In this specific reaction, the electron is transferred to the Ni(III) center while the proton is transferred to the macrocyclic ligand. nih.gov

The distinction between stepwise and concerted mechanisms is a recurring theme. The ability of a system to utilize a PCET pathway is often invoked when observed reaction rates are faster than what would be predicted for separate ET or PT steps, or when large kinetic isotope effects are observed. wikipedia.org

Table 4.1. Mechanistic Data for Reactions of a this compound Analog

| Reactant 1 | Reactant 2 | Dominant Mechanism | kH/kD | Reference |

| 10-Methyl-9,10-dihydroacridine | Ni(IV) Complex | Electron Transfer (ET) | 1.0 | nih.gov |

| 10-Methyl-9,10-dihydroacridine | Ni(III) Complex | Concerted PCET | 7.0 | nih.gov |

| 10-Methyl-9,10-dihydroacridine | Protonated TolSQ | Electron Transfer (ET) | - | figshare.com |

| 10-Methyl-9,10-dihydroacridine | TolSQ / His·2H⁺ | Hydride Transfer | Large | figshare.com |

Role of Electron Transfer (ET) in Redox Processes

Chemical Transformations of the Methyl Substituent

The methyl group of this compound is not merely a passive substituent; it can actively participate in chemical transformations, particularly halogenation and radical reactions.

While electrophilic aromatic substitution is a common pathway for the halogenation of aromatic rings, the methyl group on methyl-substituted acridines can also be a site of reaction. mdpi.comyoutube.com The iodination of 9-methylacridine (B196024) presents a particularly interesting case. psu.edu

When 9-methylacridine reacts with iodine in methylene (B1212753) chloride, the product is not a simple charge-transfer complex but an iodine-rich salt where the methyl group has been iodinated, replacing a proton with an iodine atom. psu.edu A similar reaction in toluene (B28343) yields both an iodinated molecular complex and a polyiodide salt. psu.edu The mechanism for this side-chain iodination is proposed to be distinct from typical radical pathways, which are thermodynamically unfavorable for iodine. psu.edu It is also unlikely to be a simple ionic pathway due to the absence of a strong base. The proposed mechanism involves initial oxidation of the acridine by I₂ to form an aryl radical cation, which then facilitates the transformation of the methyl group. psu.edu

The benzylic protons on the methyl group of this compound are susceptible to abstraction by radical species, initiating radical chain reactions. numberanalytics.comlumenlearning.com These reactions typically proceed through three phases: initiation, propagation, and termination. libretexts.org

Initiation: This step involves the formation of a radical, often from a radical initiator under heat or light. libretexts.org

Propagation: A reactive radical (e.g., a halogen radical) abstracts a hydrogen atom from the methyl group of this compound. This creates a resonance-stabilized 2-acridinylmethyl radical. This new radical can then react with another molecule (e.g., Br₂), forming the halogenated product and regenerating the halogen radical to continue the chain. lumenlearning.com

Termination: The reaction ceases when two radical species combine. libretexts.org This can involve the recombination of two 2-acridinylmethyl radicals to form a dimer or the combination of a 2-acridinylmethyl radical with another radical species in the reaction mixture. numberanalytics.com

The stability of the intermediate benzylic radical is a key factor that favors reactions at the methyl group over addition to the aromatic rings of the acridine core. lumenlearning.com

Site-Selective Halogenation Reactions (e.g., Iodination Mechanisms)

Photoreactivity and Excited State Dynamics

The photoreactivity and excited-state dynamics of acridine and its derivatives are a subject of significant scientific interest due to their applications in areas such as fluorescent probes and photocatalysis. While detailed mechanistic studies focusing specifically on this compound are not extensively documented in the reviewed literature, the photophysical behavior of substituted acridines provides a framework for understanding its likely properties.

The fluorescence emission of acridone (B373769) derivatives, a related class of compounds, can be complex due to various excited-state reactions. frontiersin.orgnih.govnih.gov These complexities often arise from the formation of π-stacking aggregates, excimers, and excited-state proton transfer (ESPT) reactions, which result in emission characteristics that are highly dependent on experimental conditions such as pH and concentration. frontiersin.orgnih.govnih.gov For instance, studies on N-substituted 2-methoxy-9-acridones have revealed intricate excited-state dynamics involving both ESPT and excimer formation. frontiersin.orgnih.govnih.gov In these systems, time-resolved fluorimetry has shown multi-exponential decay traces, indicating the presence of multiple excited species. frontiersin.org The appearance of a redshifted, broad emission band is a typical feature of excimer formation, where dimers are formed in the excited state. nih.gov

The introduction of substituents onto the acridine core is known to modulate its photophysical properties. Theoretical and experimental studies on aryl-substituted acridine donor derivatives have shown that the nature of the substituent affects the energies of the singlet (S1) and triplet (T1) excited states. uni-augsburg.de Generally, these excited states possess a charge transfer (CT) character, arising from a HOMO → LUMO transition. uni-augsburg.de The energy gap between the S1 and T1 states (ΔEST) is a critical parameter, particularly for applications in thermally activated delayed fluorescence (TADF), and is influenced by the electronic nature of the substituents. uni-augsburg.de

Investigations into the ultrafast excited-state dynamics of thin films of helicene-like molecules based on dibenzo[c,h]acridine have shown that photoexcitation leads to the population of the S1 state, which subsequently decays through internal conversion and intersystem crossing. researchgate.net The decay pathways and their efficiencies are influenced by the molecular structure. researchgate.net For other acridine derivatives, such as those used in silver(I)-bis-N-heterocyclic carbene complexes, the photophysical properties, including absorption and emission spectra, are well-documented. rsc.orgresearchgate.net These studies often employ computational methods like Density Functional Theory (DFT) to understand the electronic transitions and orbital contributions. rsc.orgbeilstein-journals.org

While specific data for this compound is sparse, it is reasonable to infer that its photoreactivity would involve similar excited-state processes as other substituted acridines, including the potential for excited-state proton transfer and concentration-dependent excimer formation. The methyl group at the 2-position would likely influence the electronic distribution and steric factors, thereby subtly tuning the energies and lifetimes of its excited states compared to the parent acridine molecule.

Formation of Charge-Transfer Complexes and Polyiodide Salts

The reaction of acridine derivatives with halogens, particularly iodine, can lead to the formation of both charge-transfer (CT) complexes and polyiodide salts. Detailed studies on 9-methylacridine, a positional isomer of this compound, provide significant insight into these processes. furman.edupsu.edursc.orgrsc.org The interaction between iodine and unsaturated nitrogen heterocycles like methylacridine is complex. Initially, a charge-transfer complex can form where the lone pair electrons from the nitrogen atom are donated into a σ* antibonding orbital of the iodine molecule. psu.edursc.org

However, the reaction can proceed further, leading to the formation of ionic species and ultimately crystallizing as polyiodide salts. psu.edursc.org The specific products formed are highly dependent on the solvent used. For example, the reaction of 9-methylacridine with iodine in methylene chloride does not yield a stable charge-transfer complex, but instead results in an iodine-rich salt. furman.edursc.org In contrast, when the reaction is carried out in toluene, both a charge-transfer complex and a polyiodide salt are produced. furman.edursc.org

The formation of polyiodide salts is proposed to occur through a facile reaction pathway involving the initial oxidation of the aromatic heterocycle by iodine to form a radical cation. furman.edursc.org This intermediate can then undergo further reactions to produce the observed salts. The nature of the polyiodide anions formed can be quite diverse, including species such as I₃⁻, I₅⁻, I₇⁻, and I₈²⁻. furman.eduwikipedia.org

A summary of the products formed from the reaction of 9-methylacridine with iodine in different solvents is presented in the table below. It is important to note that this data is for the 9-methyl isomer and serves as a model for the expected reactivity of this compound.

| Reactant | Solvent | Products | Reference |

| 9-Methylacridine and Iodine | Methylene Chloride | Iodine-rich salt: [ICH₂C₁₃H₈N–H]₄(I₈)(I₅)₂ | furman.edursc.org |

| 9-Methylacridine and Iodine | Toluene | Charge-transfer complex: ICH₂C₁₃H₈N–I₂ and a polyiodide salt: [CH₃–acridine(H)]₂(I₇)(I₅) | furman.edursc.org |

The stability and structure of the resulting polyiodide salts are influenced by the size and shape of the cation. wikipedia.org The study of these structures provides valuable information on halogen bonding and the construction of supramolecular networks. mdpi.comresearchgate.net While specific experimental data for this compound is not available in the reviewed literature, it is anticipated that it would exhibit similar reactivity towards iodine, forming charge-transfer complexes and polyiodide salts, with the specific products and their structures being influenced by the position of the methyl group.

Computational and Theoretical Studies on 2 Methylacridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the properties of acridinic systems. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics of molecules.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.orgjussieu.fr It is based on the principle that the ground-state properties of a system are uniquely determined by its electron density, a function of only three spatial coordinates. wikipedia.org This approach is computationally less expensive than traditional wavefunction-based methods, allowing for the study of larger and more complex molecules with considerable accuracy. wikipedia.org Functionals like B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) are commonly employed for organic molecules. capes.gov.brnih.govjocpr.com

For the acridine (B1665455) framework, DFT calculations reveal a planar, tricyclic aromatic system. tandfonline.com The electronic structure is characterized by a network of delocalized π-electrons across the three rings. The nitrogen atom introduces a point of higher electronegativity, influencing the electron distribution across the molecule. pcbiochemres.com Molecular electrostatic potential (MEP) analysis of the parent acridine molecule shows that negative charges are concentrated in the center of the molecule, indicating an electron-rich region. nih.gov This fundamental electronic architecture is expected to be preserved in 2-methylacridine, with the methyl group acting as a weak electron-donating group, causing minor redistribution of electron density.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A small energy gap suggests that the molecule can be easily excited and is generally more reactive. This gap is often correlated with the lowest energy electronic excitation possible in a molecule. schrodinger.com

Computational studies on acridine and its derivatives provide insight into their frontier orbitals. The HOMO and LUMO in acridine are typically π-orbitals distributed over the aromatic rings. nih.gov DFT calculations are frequently used to determine the energies of these orbitals and the corresponding energy gap. bnmv.ac.innih.govyoutube.com For the parent acridine molecule, the HOMO-LUMO gap has been calculated to be approximately +6.66 eV. chalcogen.ro Studies on various acridine derivatives show that the gap can be tuned by adding different functional groups. jocpr.compcbiochemres.com The introduction of an electron-donating methyl group at the 2-position of the acridine core is expected to slightly raise the energy of the HOMO, likely resulting in a marginally smaller HOMO-LUMO gap compared to the unsubstituted acridine.

| Computational Method | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Reference |

|---|---|---|---|---|

| DFT | - | - | +6.6646 | chalcogen.ro |

| DFT (B3LYP) | -5.463 | -0.665 | 4.798 | jocpr.com |

Theoretical calculations are highly effective in predicting the three-dimensional structure of molecules. By finding the lowest energy arrangement of atoms, methods like DFT can provide accurate molecular geometries, including bond lengths and angles. capes.gov.brnih.gov

For acridine, DFT calculations with the B3LYP functional and a 6-31G* basis set have yielded structural parameters that are in excellent agreement with experimental data. capes.gov.brnih.gov The molecule is confirmed to be planar, a consequence of its aromaticity. The introduction of a methyl group at the 2-position would not alter the fundamental planarity of the tricyclic ring system. The primary structural changes would be localized to the C2 carbon, which would change from being bonded to a hydrogen atom to a methyl group with its own tetrahedral geometry. The C-C and C-N bond lengths within the acridine rings would be only minimally affected. Conformational analysis for this compound is straightforward, as the main point of flexibility would be the rotation of the methyl group, which has a very low energy barrier.

| Parameter | Bond Length (Å) / Bond Angle (°) | Computational Method | Reference |

|---|---|---|---|

| C1-C2 | 1.414 | B3LYP/6-31G | capes.gov.br |

| C2-C3 | 1.373 | B3LYP/6-31G | capes.gov.br |

| C9-N10 | 1.371 | B3LYP/6-31G | capes.gov.br |

| C11-N10 | 1.306 | B3LYP/6-31G | capes.gov.br |

| C1-C2-C3 | 121.0 | B3LYP/6-31G | capes.gov.br |

| C9-N10-C11 | 117.4 | B3LYP/6-31G | capes.gov.br |

| Compound | Calculated Dipole Moment (μ) in Debye (D) | Computational Method | Reference |

|---|---|---|---|

| Acridine | 2.11 | INDO/S | photonics.ru |

| 9-Styrylacridine | 2.53 | AM1 | semanticscholar.org |

Prediction of Molecular Geometries and Conformational Analysis

Spectroscopic Property Simulations

Computational methods are also adept at simulating various types of spectra, providing a theoretical basis for interpreting experimental results. For molecules like this compound, simulating the electronic absorption spectrum is particularly valuable.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the excited-state properties of molecules, including their electronic absorption spectra. nih.govictp.it By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) that are observed in UV-Vis spectroscopy. rsc.orgrsc.org

| Transition | Calculated Energy (cm-1) | Transition Type | Reference |

|---|---|---|---|

| S0 → S1 | 28,300 | n → π | photonics.ru |

| S0 → S2 | 28,800 | π → π | photonics.ru |

| S0 → S3 | 39,600 | π → π* | photonics.ru |

Prediction of Vibrational Frequencies and Modes

Computational chemistry provides powerful tools for predicting the vibrational properties of molecules, offering insights that complement experimental infrared (IR) and Raman spectroscopy. q-chem.com For a polyatomic, non-linear molecule like this compound, which has 26 atoms (C₁₄H₁₁N), the number of normal modes of vibration is calculated as 3N-6, where N is the number of atoms, resulting in 72 vibrational modes. libretexts.orglibretexts.org These modes describe the collective motions of the atoms, including stretching, bending, and torsional vibrations. libretexts.org

The prediction of these vibrational frequencies and their corresponding intensities is commonly performed using quantum chemical calculations, particularly with Density Functional Theory (DFT). researchgate.net Methods like B3LYP are frequently employed with various basis sets, such as 6-311G, to calculate the harmonic vibrational frequencies. researchgate.net These calculations involve computing the second derivatives of the energy with respect to the atomic coordinates, which forms the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the normal modes. q-chem.com

While specific, detailed vibrational frequency prediction studies exclusively for this compound are not prominent in the available literature, extensive research on related acridine derivatives and other aromatic heterocycles demonstrates the reliability of this approach. For instance, computational studies on 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one using the B3LYP method have shown that calculated vibrational frequencies are in good agreement with experimental findings from FT-IR and FT-Raman spectra. researchgate.net Such studies typically involve optimizing the molecular geometry first and then performing a frequency calculation at the optimized structure. The results are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving the match with experimental data. numberanalytics.com

The analysis of predicted vibrational modes allows for the assignment of specific spectral bands to particular types of molecular motion. researchgate.net This is crucial for interpreting complex experimental spectra. For this compound, key vibrational modes would include:

C-H stretching vibrations of the aromatic rings and the methyl group.

C=C and C=N stretching vibrations within the acridine ring system.

In-plane and out-of-plane C-H bending modes.

Ring deformation and breathing modes.

The table below illustrates a hypothetical, representative selection of predicted vibrational modes for this compound based on typical frequency ranges for similar aromatic compounds.

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity (IR/Raman) |

|---|---|---|

| 3050-3150 | Aromatic C-H Stretching | Medium (IR), Strong (Raman) |

| 2920-2980 | Methyl (CH₃) Asymmetric & Symmetric Stretching | Medium (IR), Medium (Raman) |

| 1500-1650 | Aromatic C=C and C=N Ring Stretching | Strong (IR & Raman) |

| 1350-1480 | Methyl (CH₃) Bending | Medium (IR) |

| 1000-1300 | In-plane C-H Bending | Medium-Strong (IR) |

| 750-900 | Out-of-plane C-H Bending | Strong (IR) |

Modeling of Tautomeric Equilibria and Proton Transfer

Tautomerism and proton transfer are fundamental processes in many heterocyclic compounds, influencing their chemical reactivity and biological function. For acridine derivatives, protonation and deprotonation events are central to their interactions. Computational modeling is essential for understanding the energetics and mechanisms of these processes. clockss.orgnih.gov

Proton transfer involving methylacridine derivatives has been a subject of significant theoretical and experimental interest, particularly in the context of proton-coupled electron transfer (PCET). researchgate.net In these reactions, the transfer of a proton and an electron occur in a concerted or stepwise manner. Studies on 10-methylacridinium (B81027) species have shown that the rate of reduction is dependent on the strength of available proton donors, indicating a proton-coupled mechanism. nih.gov

Computational models can elucidate the pathways of proton transfer. For example, studies on proton transfer at liquid-liquid interfaces have used 9-methylacridine (B196024) as a model proton acceptor to explore the kinetics and distinguish between different transfer pathways. chemrxiv.org Such research helps in quantifying kinetic parameters like the standard rate constant for proton transfer.

Tautomeric equilibria, which involve the migration of a proton between two sites on the molecule, are intrinsically linked to proton transfer. While this compound itself is not typically considered to exhibit significant tautomerism in its ground state, its protonated form (2-methylacridinium) or related derivatives like acridinones can exist in different tautomeric forms. kocaeli.edu.tr For instance, the equilibrium between the hydroxy and keto forms in hydroxylated acridines is a classic example of tautomerism. nih.gov

Theoretical calculations can predict the relative stabilities of different tautomers by computing their free energies. mdpi.com The choice of solvent can significantly influence the position of a tautomeric equilibrium, an effect that can be modeled computationally using implicit or explicit solvent models. mdpi.com The stability of a particular tautomer is often related to the acidity of the migrating proton; typically, the tautomer that is the weaker acid will be the more predominant form in equilibrium. clockss.org

The table below summarizes the key aspects of computational modeling applied to proton transfer and tautomerism in methylacridine systems.

| Process | Computational Method | Key Findings/Predictions | Relevant Acridine Derivative |

|---|---|---|---|

| Interfacial Proton Transfer | Diffusion-controlled micropipette voltammetry modeling | Determination of kinetic parameters (rate constants) for proton acceptance. chemrxiv.org | 9-Methylacridine chemrxiv.org |

| Proton-Coupled Electron Transfer (PCET) | DFT Calculations | Elucidation of reaction mechanisms, demonstrating that reduction rates depend on proton donor strength. nih.gov | 10-Methylacridinium ion nih.gov |

| Tautomeric Equilibrium | Free Energy Calculations (e.g., DFT with solvent models) | Prediction of the relative stability of tautomers (e.g., keto-enol forms) and the influence of the solvent environment. mdpi.com | Acridinone derivatives kocaeli.edu.tr |

Molecular Dynamics and Docking Simulations for Intermolecular Interactions

Molecular dynamics (MD) and molecular docking are powerful computational techniques used to simulate the interactions between a small molecule like this compound and its environment, including solvent molecules, micelles, or biological macromolecules like DNA and proteins. ontosight.aims-2.de

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor or a target molecule to form a stable complex. mdpi.com This method is crucial for understanding the binding modes of acridine derivatives, which are known to intercalate into DNA. ontosight.ai Docking simulations calculate the binding energy for various poses of the ligand in the active site of the receptor, helping to identify the most stable binding configuration and the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. mdpi.com While specific docking studies on this compound are not widely documented, research on related compounds like 9-hydrazinyl-4-methylacridine (B3345762) and 9-methylacridine highlights the utility of this approach for predicting interactions with biomolecules. smolecule.comresearchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of intermolecular interactions over time. d-nb.info By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of the molecule and its surroundings, revealing how it behaves in different environments. tsukuba.ac.jp For methylacridine, MD simulations have been used to study its behavior in complex systems:

In Micelles: Simulations have explored the dynamics of methylacridine within cetyltrimethylammonium chloride (CTAC) micelles, providing insights into its location and orientation within the micellar structure. d-nb.info

In Nanoporous Materials: MD simulations have been employed to study the confinement of methylacridine within nanoporous aluminophosphates, analyzing how the framework affects the molecule's mobility and interactions. preprints.org

These simulations are invaluable for interpreting experimental data and understanding the forces that govern the molecule's behavior at the atomic level.

The table below outlines the applications of these simulation techniques for studying the intermolecular interactions of methylacridine.

| Simulation Technique | System Studied | Objective of the Study | Key Insights Gained |

|---|---|---|---|

| Molecular Docking | Acridine derivative binding to a biomolecular target (e.g., DNA, protein) | To predict the binding pose and affinity of the molecule. smolecule.comresearchgate.net | Identification of key interacting residues and the nature of binding forces (e.g., intercalation, groove binding). ontosight.ai |

| Molecular Dynamics (MD) | Methylacridine in CTAC micelles | To understand the dynamic behavior and localization within the micelle. d-nb.info | Information on the partitioning and orientation of the molecule in a surfactant assembly. d-nb.info |

| Molecular Dynamics (MD) | Methylacridine in nanoporous aluminophosphates | To investigate the effects of spatial confinement on the molecule. preprints.org | Details on the molecule's translational and rotational freedom and interactions with the porous host. preprints.org |

Advanced Research Applications of 2 Methylacridine

Molecular Probes and Sensing Platforms

The unique photophysical properties and planar aromatic structure of the acridine (B1665455) scaffold make its derivatives, including 2-Methylacridine, valuable candidates for the development of molecular probes and sensors. Their ability to interact with biological macromolecules through various mechanisms allows for the detection and investigation of complex biological processes.

The biological activity of many acridine derivatives is attributed to the planarity of their aromatic structure, which allows them to insert, or intercalate, between the base pairs of double-stranded DNA. nih.govfarmaciajournal.com This intercalation process is a primary mechanism of DNA binding and is driven by non-covalent interactions, including van der Waals forces and potential hydrogen bonds with adjacent nucleobases. nih.gov The insertion of the planar acridine ring into the DNA helix causes a distortion, unwinding, and stiffening of the DNA structure, which can interfere with cellular processes like DNA replication and transcription. farmaciajournal.comnih.govontosight.ai

The affinity of this binding is quantified by the binding constant (K). Studies on various acridine derivatives have shown a wide range of binding affinities to calf thymus DNA (ctDNA). For instance, a series of novel (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives exhibited binding constants ranging from 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹. mdpi.com The substituent on the acridine ring plays a crucial role in modulating this binding affinity. Research on 9-aminoacridine (B1665356) derivatives has shown that introducing a methyl group can reduce the intercalative DNA binding affinity, whereas electron-withdrawing groups like chlorine can increase it. tandfonline.com